3-Hydroxyoctadecanoic acid
Overview
Description
3-Hydroxyoctadecanoic acid is a hydroxy fatty acid that is not directly discussed in the provided papers. However, similar hydroxy fatty acids and their derivatives are mentioned, which can provide insights into the properties and relevance of 3-hydroxyoctadecanoic acid. For instance, 3-hydroxyhexanoic acid was identified as an abnormal metabolite in the urine and serum of diabetic ketoacidotic patients, suggesting that hydroxy fatty acids can be biomarkers for certain metabolic states . Additionally, the synthesis of various hydroxy fatty acids, such as 3-hydroxytetradecanoic acid, has been achieved through metabolic engineering in Pseudomonas species, indicating the potential for biotechnological production of such compounds .
Synthesis Analysis
The synthesis of hydroxy fatty acids can be approached through both chemical and biological routes. The papers provided discuss the synthesis of different hydroxy fatty acids and their derivatives. For example, the stereoselective synthesis of 3-hydroxypipecolic acid from D-serine demonstrates the chemical approach to synthesizing hydroxy acids . On the biological side, the production of medium-chain-length 3-hydroxyalkanoic acids by genetically modified Pseudomonas entomophila highlights the potential of using metabolic engineering for the synthesis of hydroxy fatty acids .
Molecular Structure Analysis
The molecular structure of hydroxy fatty acids is crucial for their physical properties and biological functions. The single crystal structure of potassium d-erythro-2,3-dihydroxyoctadecanoate provides detailed information on the stereochemistry of such compounds. The study reveals that the natural fatty acid has a d-erythro configuration and packs in an unusual bilayer arrangement, which could be relevant for the structural analysis of 3-hydroxyoctadecanoic acid .
Chemical Reactions Analysis
Hydroxy fatty acids can undergo various chemical reactions due to the presence of the hydroxyl group. The papers do not directly address the chemical reactions of 3-hydroxyoctadecanoic acid, but they do provide insights into the reactivity of similar compounds. For instance, the synthesis of hydroxyoctadecadienoic acid isomers from methyl linoleate using SeO2 as a catalyst indicates that hydroxy fatty acids can be modified to produce different isomers, which may also apply to 3-hydroxyoctadecanoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxy fatty acids are influenced by the position of the hydroxyl group. The crystallization kinetics and activation energies of gels and dispersions in mineral oil of racemic hydroxyoctadecanoic acids show that minor changes in molecular structure can significantly affect their ability to form molecular gels and influence their supramolecular structures . This suggests that the physical properties of 3-hydroxyoctadecanoic acid could also be sensitive to its molecular configuration.
Scientific Research Applications
Environmental Marker of Endotoxin
3-Hydroxyoctadecanoic acid, as a constituent of the lipid A part of lipopolysaccharides, can potentially be used as a chemical marker of endotoxin. This is crucial since conventional assays like the Limulus amebocyte lysate (LAL) assay often detect only the water-soluble fraction of bioactive endotoxin. A quantitative profiling method based on HPLC-MS/MS for 3-hydroxy fatty acids in environmental samples has been developed, which includes 3-hydroxyoctadecanoic acid. This method facilitates estimation of the total amount of endotoxin in samples, contributing significantly to occupational and environmental health research (Uhlig et al., 2016).
Synthesis of Novel Polymer Materials
3-Hydroxyoctadecanoic acid is involved in the synthesis of 3-hydroxypropionic acid, a biobased platform chemical of growing interest. This acid is used in creating novel polymer materials and other derivatives. Biosynthetic pathways for its production have been extensively researched, highlighting its potential in biotechnology and industrial applications (Jiang, Meng, & Xian, 2009).
Biotechnological Production
3-Hydroxyoctadecanoic acid plays a role in the biological production of 3-hydroxypropionic acid (3-HP) from glucose or glycerol. Understanding and optimizing microbial 3-HP production, along with addressing constraints and exploring future prospects, are significant areas of research in biotechnology (Kumar, Ashok, & Park, 2013).
Laser Desorption/Ionization Mass Spectrometry
Innovations in mass spectrometry, specifically using infrared pulsed fiber laser-produced silver-109-nanoparticles, have been applied for the analysis of 3-hydroxycarboxylic acids, including 3-hydroxyoctadecanoic acid. This approach is significant for environmental and health risk assessments related to endotoxin exposure (Kołodziej et al., 2022).
Metabolic Engineering for Chemical Production
3-Hydroxyoctadecanoic acid is associated with the production of 3-hydroxypropanoic acid in genetically engineered bacteria. Advances in metabolic engineering and synthetic biology have led to more efficient bio-production methods. This showcases the potential of using 3-hydroxyoctadecanoic acid in bioplastic production and as a precursor in industrial chemical production (Jers et al., 2019).
Solvent-Induced Polymorphic Transitions
Studies on 12-Hydroxyoctadecanoic acid, a structurally related compound, have shown solvent-induced polymorphic transitions in molecular gels. This research contributes to understanding the molecular behavior of hydroxy acids in different environments and has implications for the design of new materials and nanotechnology applications (Wu et al., 2013).
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 3-Hydroxyoctadecanoic acid . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
3-Hydroxyoctadecanoic acid is a type of 3-hydroxy fatty acid . It’s known to interact with free fatty acid receptors more effectively than their non-hydroxylated counterparts . These receptors, including G protein-coupled receptors named free fatty acid receptors (FFA1–FFA4) and hydroxycarboxylic acid receptors (HCA1–HCA3), play crucial roles in various biological processes .
Mode of Action
It’s known that 3-hydroxy fatty acids can donate a hydron to an acceptor, acting as a bronsted acid . This property might influence its interaction with its targets and the resulting changes.
Biochemical Pathways
3-Hydroxyoctadecanoic acid is a component of Campylobacter cellular fatty acids . It’s involved in the biochemical pathways of these bacteria.
Result of Action
It’s known that the determination of 3-hydroxy fatty acids in plasma provides diagnostic information regarding mitochondrial deficiency . This suggests that the compound might have significant effects at the molecular and cellular levels.
Action Environment
It’s known that the compound is a component of campylobacter cellular fatty acids , suggesting that it might be influenced by the bacterial environment.
properties
IUPAC Name |
3-hydroxyoctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMQYTSPMKEQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346294 | |
Record name | 3-Hydroxyoctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyoctadecanoic acid | |
CAS RN |
17773-30-7 | |
Record name | 3-Hydroxyoctadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17773-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyoctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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